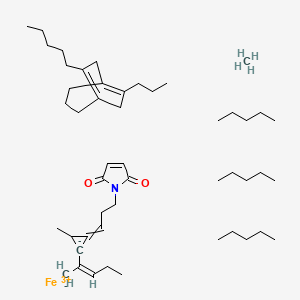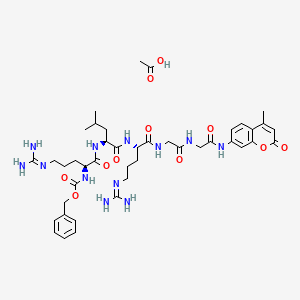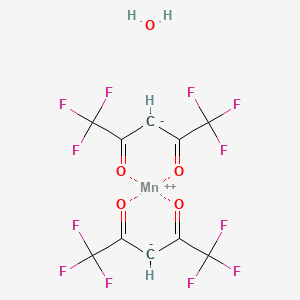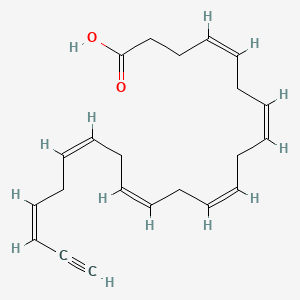![molecular formula C64H56F16N4O20Rh2-4 B6288795 Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct CAS No. 2635339-90-9](/img/structure/B6288795.png)
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a complex with the molecular formula C56H40F16N4O16Rh2·C8H16O4 . It is also known as Dirhodium Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] bis(ethyl acetate) adduct . It appears as a slightly yellow to amber to dark green crystal .
Molecular Structure Analysis
The molecular weight of Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is 1710.95 . The specific rotation [a]20/D is 290 - 300 degrees (C=0.05, Benzene) .Chemical Reactions Analysis
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is known to be an exceptionally efficient catalyst for enantioselective aminations of silyl enol ethers derived from acyclic ketones or alpha,beta-enones .Physical And Chemical Properties Analysis
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a solid at 20 degrees Celsius . .Applications De Recherche Scientifique
Enantioselective Synthesis
- Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been used as an efficient catalyst in various enantioselective syntheses. It facilitated the construction of the 2,8-dioxabicyclo[3.2.1]octane ring system, a core structure in zaragozic acids, with up to 93% enantioselectivity (Shimada et al., 2009). It also catalyzed enantioselective aminations of silyl enol ethers, aiding in asymmetric syntheses like that of (-)-metazocine (Anada et al., 2007).
Catalysis and Reactivity Enhancement
- This compound has demonstrated dramatic enhancement in reactivity and enantioselectivity in intramolecular aromatic C–H insertion reactions. It achieved a turnover number up to 98,000, the highest for chiral dirhodium(II) complex-catalyzed carbene transformations, without compromising yield or enantioselectivity (Tsutsui et al., 2003).
Synthesis of Complex Molecules
- It has been instrumental in the synthesis of complex molecules like 2,8-dioxabicyclo[3.2.1]octane core structures, cycloadducts with perfect exo diastereoselectivity, and α-amino ketones. These syntheses demonstrate its versatility in organic chemistry (Shimada et al., 2008), (Oohara et al., 2012).
Application in Polymer Support
- Its immobilization on a polymer support has been achieved, enhancing its practicality for repetitive use in catalysis. This application demonstrates its potential for industrial-scale syntheses (Oohara et al., 2012).
Insight into Electronic Structures
- Studies on similar dirhodium complexes have provided new insights into their electronic structures, which is crucial for understanding their role in catalysis and other reactions (Cotton et al., 2002).
Synthesis and Preparation
- Efficient procedures for preparing variants of this compound have been developed, highlighting its significance in the field of synthetic chemistry (Tsutsui et al., 2005).
DNA Interaction
- Related dirhodium compounds have shown interactions with nucleic acids, suggesting potential applications in the study of DNA interactions (Asara et al., 2000).
Asymmetric Catalysis
- It has been used in asymmetric catalysis, particularly in the enantioselective intramolecular C-H amidation of sulfamate esters, demonstrating its utility in producing chiral molecules (Yamawaki et al., 2006).
Propriétés
InChI |
InChI=1S/4C14H11F4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/p-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPIHVGLZUAQU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56F16N4O20Rh2-4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 162420595 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)







![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)